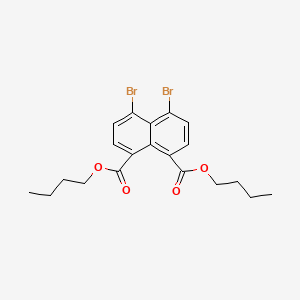
Dibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate is a chemical compound with the molecular formula C20H22Br2O4 and a molecular weight of 486.2 g/mol . It is a yellow to pale yellow solid with a melting point of 45 to 49 °C . This compound is known for its unique structural features, which include two bromine atoms and two butyl ester groups attached to a naphthalene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate typically involves the bromination of naphthalene-1,8-dicarboxylic acid followed by esterification with butanol. The bromination reaction is carried out using bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, under controlled temperature conditions . The resulting dibromo derivative is then esterified with butanol in the presence of an acid catalyst, such as sulfuric acid, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Ester Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium) are commonly used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.
Major Products Formed
Scientific Research Applications
Dibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of dibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate involves its interaction with molecular targets through its bromine and ester functional groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or receptor modulation . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dibutyl terephthalate: Similar ester groups but lacks bromine atoms and has a different aromatic core.
Lanthanide benzene-1,4-dicarboxylate coordination polymers: Similar dicarboxylate structure but with metal coordination and different functional properties.
Organotin dicarboxylates: Similar dicarboxylate structure but with tin coordination and different catalytic properties.
Uniqueness
Dibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate is unique due to its specific combination of bromine atoms and butyl ester groups attached to a naphthalene core.
Properties
Molecular Formula |
C20H22Br2O4 |
|---|---|
Molecular Weight |
486.2 g/mol |
IUPAC Name |
dibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate |
InChI |
InChI=1S/C20H22Br2O4/c1-3-5-11-25-19(23)13-7-9-15(21)18-16(22)10-8-14(17(13)18)20(24)26-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 |
InChI Key |
QHLMDIFZIXAVEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C2C(=CC=C(C2=C(C=C1)Br)Br)C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















